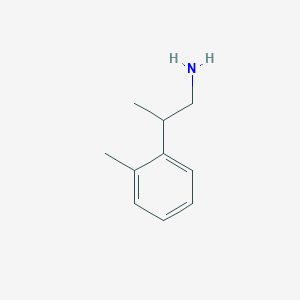

2-(2-Methylphenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOBWGRFQSLGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307381 | |

| Record name | β,2-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-88-6 | |

| Record name | β,2-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β,2-Dimethylbenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenyl Propan 1 Amine and Its Analogs

Classical and Contemporary Approaches to Amine Synthesis

The synthesis of 2-(2-Methylphenyl)propan-1-amine can be achieved through several established and modern chemical reactions. These methods involve the formation of the crucial carbon-nitrogen bond through various chemical transformations.

Ritter Reaction Pathways and Optimization for this compound

The Ritter reaction is a chemical method that converts a nitrile into an N-alkyl amide through reaction with an electrophilic alkylating agent, which is typically generated from an alkene or an alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction proceeds via the electrophilic addition of a carbocation to the nitrile, forming a nitrilium ion that is subsequently hydrolyzed to the amide. wikipedia.org For the synthesis of this compound, a potential precursor such as 2-(2-methylphenyl)propan-2-ol (B1615896) could serve as the carbocation source.

The reaction mechanism involves the protonation of the alcohol by a strong acid, followed by the loss of water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, such as hydrogen cyanide, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-substituted formamide, which can then be hydrolyzed to the desired primary amine, this compound. wikipedia.orgnrochemistry.com

Optimization of the Ritter reaction for this specific synthesis would involve careful selection of the acid catalyst and reaction conditions to maximize the yield of the desired amide and minimize potential side reactions. While benzylic and tertiary alcohols generally give good results, the strongly acidic conditions can sometimes lead to unwanted byproducts. nrochemistry.com

| Parameter | Condition | Rationale |

| Carbocation Source | 2-(2-methylphenyl)propan-2-ol | Forms a stable tertiary carbocation. |

| Nitrile | Hydrogen Cyanide (HCN) or Trimethylsilyl (B98337) cyanide (TMSCN) | Provides the nitrogen atom for the amine group. TMSCN can sometimes be a milder alternative. nrochemistry.com |

| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or other strong acids | Facilitates the formation of the carbocation. wikipedia.org |

| Solvent | The nitrile itself or an inert solvent | Depends on the specific nitrile used. |

| Work-up | Aqueous base | To neutralize the acid and hydrolyze the intermediate amide. nrochemistry.com |

Reductive Amination Strategies for this compound Precursors

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds (aldehydes and ketones). youtube.com For the synthesis of this compound, the corresponding ketone, 2-(2-methylphenyl)propanal, would be the key precursor. The reaction involves the initial formation of an imine or enamine intermediate by reacting the carbonyl compound with ammonia (B1221849), followed by reduction of this intermediate to the amine. youtube.comyoutube.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the iminium ion over the carbonyl group. youtube.comyoutube.com This allows for a one-pot reaction where the carbonyl compound, ammonia, and the reducing agent are all present in the reaction mixture. youtube.com

Alternatively, catalytic hydrogenation can be used for the reduction step. This typically involves using a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum, under a hydrogen atmosphere. organic-chemistry.orgresearchgate.net

| Precursor | Reagents | Reducing Agent | Product |

| 2-(2-methylphenyl)propanal | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| 2-(2-methylphenyl)propanal | Ammonia (NH₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

| 2-(2-methylphenyl)propanal | Ammonia (NH₃), H₂ | Raney Nickel or Pd/C | This compound |

The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, using sodium borohydride (B1222165) requires a two-step process as it would otherwise react with the acidic conditions needed for imine formation. youtube.com

Nucleophilic Substitution Reactions in Substituted Propane (B168953) Systems

The synthesis of this compound can also be achieved through nucleophilic substitution reactions on a suitable substituted propane derivative. libretexts.org A common approach involves the reaction of an alkyl halide with a nitrogen nucleophile. studymind.co.uk For this specific target molecule, a precursor such as 1-halo-2-(2-methylphenyl)propane (where halo = Cl, Br, or I) could be reacted with ammonia or an ammonia equivalent. studymind.co.uk

However, the direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being nucleophilic itself. libretexts.org To circumvent this issue, the Gabriel synthesis is a more controlled method. This involves the use of phthalimide (B116566) as the nitrogen nucleophile. libretexts.org The phthalimide anion attacks the alkyl halide, and the resulting N-alkylphthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. libretexts.org

A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from a substituted benzyl (B1604629) halide and isobutyronitrile. google.com This is followed by hydrolysis and subsequent reactions to yield the desired amine. google.com

Curtius Rearrangement and Catalytic Hydrogenation Routes for this compound Derivatives

The Curtius rearrangement provides a pathway to primary amines from carboxylic acids with the loss of one carbon atom. orgoreview.comwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate. organic-chemistry.org This isocyanate can then be hydrolyzed to the primary amine. nih.gov A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with full retention of configuration. wikipedia.org

For the synthesis of this compound, the starting material would be 3-(2-methylphenyl)butanoic acid. This carboxylic acid can be converted to its acyl chloride, which then reacts with sodium azide to form the acyl azide. orgoreview.com Thermal decomposition of the acyl azide leads to the isocyanate, which is then hydrolyzed to yield this compound.

A patent describes a synthetic route to 2-methyl-1-substituted phenyl-2-propanamine compounds that involves a Curtius rearrangement as a key step. google.com This process starts with a substituted benzyl halide and isobutyronitrile, which is then hydrolyzed to a carboxylic acid. This acid subsequently undergoes a Curtius rearrangement to form the amine. google.com

Catalytic hydrogenation is also employed in some synthetic routes for derivatives of this compound. google.com For instance, after the Curtius rearrangement, a catalytic hydrogenation step might be used to reduce other functional groups present in the molecule or to convert a related functional group to the desired amine. google.com

Enantioselective and Stereoselective Synthesis of this compound and its Chiral Forms

The synthesis of specific enantiomers of this compound is crucial for applications where chirality is important. Chiral amines are significant components in many pharmaceuticals and biologically active compounds. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines. acs.org This method typically involves the reduction of a prochiral imine or enamide using a chiral catalyst, leading to the formation of one enantiomer in excess. nih.gov

For the synthesis of enantiomerically enriched this compound, a precursor imine, such as N-benzylidene-2-(2-methylphenyl)propan-1-amine, could be subjected to asymmetric hydrogenation. The choice of the transition metal (commonly rhodium, ruthenium, or iridium) and the chiral ligand is critical for achieving high enantioselectivity. acs.orgrsc.org

The general approach involves the coordination of the imine to the chiral metal catalyst, followed by the delivery of hydrogen from one face of the double bond, directed by the chiral environment of the ligand. After hydrogenation, the protecting group on the nitrogen (if any) can be removed to yield the free chiral amine.

| Catalyst Component | Role | Examples |

| Transition Metal | Activates H₂ and binds the substrate | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) |

| Chiral Ligand | Creates a chiral environment to direct hydrogenation | Chiral phosphines (e.g., BINAP, DuPhos), Diamines |

| Substrate | Prochiral imine or enamide | N-Aryl or N-alkyl imine of 2-(2-methylphenyl)propanal |

| Hydrogen Source | H₂ gas or transfer hydrogenation reagents | H₂ gas, isopropanol, formic acid |

The development of new and more efficient chiral catalysts is an active area of research, aiming to provide access to a wide range of chiral amines with high enantiomeric purity. acs.org

Biocatalytic Approaches Utilizing Transaminases for Chiral Amine Synthesis

Biocatalysis, particularly using transaminases (TAs), has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for synthesizing chiral amines. mdpi.comdiva-portal.org Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the reversible transfer of an amino group from an amino donor to a carbonyl acceptor. worktribe.com This process, known as transamination, can be used to produce enantiomerically pure amines from prochiral ketones with high selectivity under mild reaction conditions. diva-portal.orgresearchgate.net

Omega-transaminases (ω-TAs) are a specific subgroup of transaminases that are particularly useful for the synthesis of chiral amines as they can accept substrates that are not α-keto acids. worktribe.com The asymmetric synthesis of chiral amines from prochiral ketones is a common application of ω-TAs. nih.gov For instance, a variant of the Chromobacterium violaceum amine transaminase has shown increased specific activity towards (S)-1-phenylethylamine and various 4'-substituted acetophenones, making it a promising catalyst for producing similar amines. diva-portal.org

Despite their advantages, transaminase-catalyzed reactions can be limited by unfavorable thermodynamic equilibria. mdpi.comresearchgate.net To overcome this, various strategies have been developed, such as using an excess of the amine donor or employing "smart" donors like 1,5-diaminopentane (cadaverine) that cyclize after deamination, thus driving the reaction forward. nih.gov Another approach involves coupling the transamination reaction with a subsequent irreversible step to shift the equilibrium. nih.gov

Table 1: Examples of Transaminase-Catalyzed Synthesis of Chiral Amines

| Enzyme Source | Substrate | Amine Donor | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Vibrio fluvialis JS17 (whole cells) | Benzylacetone | L-Alanine | (S)-1-methyl-3-phenylpropylamine | 90.2 | >99 |

| Vibrio fluvialis JS17 (whole cells) | Acetophenone | L-Alanine | (S)-α-methylbenzylamine | 92.1 | >99 |

| Engineered Arthrobacter transaminase | 3,4-Dimethoxyphenylacetone | (R)-1-Phenylethylamine | (R)-3,4-dimethoxyamphetamine | 82 | >99 |

| Aspergillus terreus (R)-selective ATA | Racemic propargylic alcohols | D/L-Alanine | Enantiomerically enriched propargylic amines | 70-99 | Not specified |

| Chromobacterium violaceum (S)-selective ATA | Racemic propargylic alcohols | D/L-Alanine | Enantiomerically enriched propargylic amines | 70-99 | Not specified |

This table presents data from various studies on the biocatalytic synthesis of chiral amines using transaminases, highlighting the enzyme source, substrates, products, and the achieved yields and enantiomeric excesses. nih.govnih.govnih.gov

Enantiomeric Excess Enhancement Techniques in Synthesis

Achieving high enantiomeric excess (ee) is a critical goal in the synthesis of chiral compounds. slideshare.net Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. slideshare.net Several techniques can be employed to enhance the ee in asymmetric synthesis.

One common strategy is the use of chiral catalysts or auxiliaries. numberanalytics.com Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. numberanalytics.com

In the context of biocatalysis, protein engineering and directed evolution can be used to improve the enantioselectivity of enzymes like transaminases. nih.gov By modifying the enzyme's active site, its ability to discriminate between the two enantiomers of a substrate or to produce one enantiomer of a product preferentially can be enhanced.

Another approach involves dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This is often achieved by combining a rapid racemization of the starting material with a stereoselective reaction. For instance, the interplay between the racemization of gold nanoclusters and ligand exchange can lead to an amplification of enantiomeric excess. nih.gov

Process conditions can also significantly influence enantiomeric excess. For example, in asymmetric conjugate addition reactions, changing the solvent and the copper source has been shown to dramatically improve enantioselectivity. researchgate.net Furthermore, conducting reactions in a frozen solution can control the enantiomeric excess through entropy changes, offering an alternative to conventional solvent-based methods. elsevierpure.com High-throughput screening methods, such as fluorescence-based assays, are valuable tools for rapidly determining both the yield and enantiomeric excess of chiral amines, facilitating the optimization of reaction conditions for higher ee. bohrium.com

Synthesis of Structurally Related Derivatives and Intermediates for Advanced Research

The synthesis of derivatives and intermediates structurally related to this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Strategies for Benzyl-Substituted Phenylpropanamines

The introduction of a benzyl group to the nitrogen atom of phenylpropanamines can significantly alter their biological activity. nih.gov A common method for synthesizing N-benzyl substituted phenethylamines is through indirect reductive amination. nih.gov This typically involves the reaction of a phenethylamine (B48288) hydrochloride with a benzaldehyde (B42025) in the presence of a base like triethylamine (B128534) to form an imine, which is then reduced using a reducing agent such as sodium borohydride. nih.gov

Another approach involves the use of benzylamine (B48309) as a masked source of ammonia. The benzyl group can be introduced via N-alkylation and subsequently removed by hydrogenolysis if desired. wikipedia.org Copper-catalyzed enantioselective aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines is another sophisticated method to produce phenolic benzylamines with good yields and high enantioselectivity. nih.gov

Synthesis of Halogenated and Substituted Phenylpropanamine Intermediates

Halogenated aromatic compounds are valuable intermediates in organic synthesis, serving as precursors for a wide range of functionalized molecules. numberanalytics.com The introduction of a halogen atom onto an aromatic ring can be achieved through several methods, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNA_r), and metal-catalyzed cross-coupling reactions. numberanalytics.comnumberanalytics.com

Direct halogenation of aromatic compounds can be performed using various reagents and catalysts. For example, a method for direct iodination involves reacting an aromatic compound with an iodine source in an acidic solvent in the presence of oxygen and a catalytic amount of a lower nitrogen oxide compound. google.com Greener methods for halogenation are also being developed to minimize environmental impact. taylorfrancis.com

The synthesis of halogenated enaminones has been explored for their potential biological activities. nih.gov Furthermore, the synthesis of substituted 3-phenylpropyl analogs of piperazine (B1678402) derivatives has been investigated to understand the role of various substituents on their affinity for neurotransmitter transporters. nih.gov

Formation of Branched and Functionalized Amine Scaffolds

The construction of branched and functionalized amine scaffolds is a key area in medicinal chemistry and materials science, enabling the creation of complex molecules with diverse properties. mdpi.comnih.gov These scaffolds provide a framework for the systematic attachment of various functional groups. mdpi.com

Reductive amination is a versatile method for creating primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orgamerigoscientific.comorganic-chemistry.org Other methods for amine synthesis include the Gabriel synthesis, the Hofmann rearrangement, and the Curtius rearrangement, which are particularly useful for preparing primary amines. libretexts.orgamerigoscientific.com

More advanced strategies involve the C-H bond functionalization of amines, which allows for the direct introduction of functional groups at sp3-hybridized carbon atoms within the amine structure. nih.gov Multi-component reactions, such as the Mannich reaction, are also powerful tools for constructing complex amine-containing molecules. numberanalytics.com The development of modular approaches allows for the synthesis of highly substituted and stereochemically defined cyclic amine scaffolds, such as piperidines. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Methylphenyl Propan 1 Amine

Reactions Involving the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both basic and nucleophilic, enabling it to participate in a wide array of chemical transformations. ncert.nic.in These reactions are fundamental to the synthesis of a diverse range of derivatives.

Imine Formation and Related Condensation Reactions

Primary amines, such as 2-(2-methylphenyl)propan-1-amine, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. britannica.compressbooks.pub This reversible reaction typically involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. youtube.comyoutube.com The initial addition forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the C=N double bond of the imine. pressbooks.pubchemistry.coach

The reaction is often catalyzed by acid, but the pH must be carefully controlled around 4-5. pressbooks.pub If the medium is too acidic, the amine becomes protonated, losing its nucleophilicity. If it is not acidic enough, the hydroxyl group of the carbinolamine intermediate cannot be effectively protonated into a good leaving group (water). pressbooks.pub The equilibrium can be shifted toward the product by removing water as it forms. youtube.comnih.gov

Table 1: Imine Formation Reaction

| Reactant A | Reactant B (Example) | Product | General Conditions |

|---|---|---|---|

| This compound | Benzaldehyde (B42025) | N-(2-(2-Methylphenyl)propylidene)aniline | pH 4-5, removal of water |

Amine Exchange Reactions and Derivative Formation

The primary amine group can be converted into other nitrogen-containing functionalities. A classic example is the Hinsberg reaction, where the amine reacts with an arylsulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. ncert.nic.in Primary amines form a sulfonamide that, due to the acidic proton remaining on the nitrogen, is soluble in aqueous alkali. ncert.nic.in This reaction is a traditional chemical test for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Another key reaction is with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. geeksforgeeks.org Aromatic primary amines react with nitrous acid at low temperatures (0-5 °C) to form stable diazonium salts, which are highly versatile intermediates in the synthesis of a wide variety of aromatic compounds. ncert.nic.ingeeksforgeeks.org Aliphatic primary amines, in contrast, form unstable diazonium salts that decompose to liberate nitrogen gas and form a mixture of products, including alcohols and alkenes. geeksforgeeks.org

Table 2: Derivative Formation from the Amine Group

| Reaction Type | Reagent | Product Type | Key Feature |

|---|---|---|---|

| Sulfonamide Formation (Hinsberg) | Benzenesulfonyl chloride / NaOH | N-(2-(2-Methylphenyl)propyl)benzenesulfonamide | Product is soluble in alkali. ncert.nic.in |

Acylation and Alkylation Reactions of the Amine Moiety

As a nucleophile, the primary amine of this compound readily undergoes acylation and alkylation.

Acylation is the reaction with acylating agents like acid chlorides or acid anhydrides to form amides. wikipedia.org This nucleophilic acyl substitution, often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. ncert.nic.inwikipedia.org The resulting amide is significantly less basic and nucleophilic than the starting amine.

Alkylation involves the reaction with alkyl halides. The amine acts as a nucleophile, displacing the halide in an SN2 reaction. lumenlearning.com A significant drawback of this reaction is the potential for polyalkylation. mnstate.edu The initially formed secondary amine can react further with the alkyl halide to form a tertiary amine, which can, in turn, be alkylated to a quaternary ammonium (B1175870) salt. geeksforgeeks.orglumenlearning.com To favor monoalkylation, a large excess of the starting amine is often used. lumenlearning.com

Table 3: Acylation and Alkylation Reactions

| Reaction Type | Reagent (Example) | Product Type | Notes |

|---|---|---|---|

| Acylation | Acetyl chloride / Pyridine | N-(2-(2-Methylphenyl)propyl)acetamide (Amide) | An addition-elimination mechanism. mnstate.edu |

Reactions at the Benzylic Position and Aromatic Ring Modifications

The tolyl group and the benzylic carbon atom of this compound provide additional sites for chemical modification, distinct from the reactivity of the amine group.

Lithiation and Electrophilic Substitution on Substituted Phenethylamine (B48288) Derivatives

Direct modification of the aromatic ring or benzylic position often requires that the reactive primary amine be protected. The amine can be converted into a less reactive group, such as a urea (B33335) or carbamate (B1207046), which also serves as a directed metalation group (DMG). Research on related N'-phenethyl-N,N-dimethylureas has shown that lithiation using strong bases like tert-butyllithium (B1211817) (t-BuLi) can occur. researchgate.net Depending on the conditions, deprotonation can happen at the benzylic position (α to the phenyl ring) or on the aromatic ring itself (ortho to the directing group). researchgate.net The resulting lithiated species is a powerful nucleophile that can react with various electrophiles (e.g., aldehydes, alkyl halides) to introduce new substituents. researchgate.net Following the reaction, the protecting group can be removed to regenerate the amine functionality.

Table 4: Directed Lithiation and Substitution (on a Protected Derivative)

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Protection | Dimethylcarbamoyl chloride | N'-(2-(2-Methylphenyl)propyl)-N,N-dimethylurea | Protect amine and install a Directed Metalation Group (DMG). researchgate.net |

| 2. Lithiation | t-BuLi | Lithiated intermediate (at benzylic or ring position) | Generate a carbanion for C-C bond formation. researchgate.net |

| 3. Electrophilic Quench | Electrophile (e.g., CH₃I) | Substituted urea derivative | Introduce a new functional group. researchgate.net |

Reactivity of the Benzylic Carbon in Substituted Propanamine Systems

The benzylic carbon—the carbon atom attached to the phenyl ring—is a site of enhanced reactivity. chemistrysteps.compearson.com This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize benzylic radicals, carbocations, and carbanions through resonance. chemistrysteps.commasterorganicchemistry.com

Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to free-radical reactions. masterorganicchemistry.com For instance, benzylic bromination can be achieved using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction proceeds via a stable benzylic radical intermediate. chemistrysteps.com

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize alkyl groups at the benzylic position. chemistrysteps.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. chemistrysteps.com In the case of this compound, this would lead to 2-methylbenzoic acid, with the concomitant loss of the aminopropane fragment. For such transformations, the amine group would likely require protection to prevent its own oxidation.

Table 5: Reactions at the Benzylic Position

| Reaction Type | Reagent | Product Type | Mechanism/Feature |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), light | 1-Bromo-2-(2-methylphenyl)propan-1-amine | Proceeds via a resonance-stabilized benzylic radical. chemistrysteps.commasterorganicchemistry.com |

Strategies for Aromatic Ring Functionalization and Derivatization

The functionalization of the aromatic ring of this compound and the derivatization of its primary amine group are key strategies for modifying its chemical properties. These modifications are often employed to enhance performance in analytical techniques or to build more complex molecular architectures. iu.edu

Derivatization of the primary amine is a common approach to increase volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). iu.edu This process involves replacing a labile hydrogen on the amine with a more stable functional group through reactions like acylation or silylation. iu.edu For instance, acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) replaces an amine hydrogen with a trifluoroacyl group. iu.edu Similarly, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group onto the nitrogen atom. iu.edu

Beyond simple derivatization for analytical purposes, the synthesis of analogues with various substituents on the phenyl ring has been a subject of investigation. A synthetic methodology for producing 2-methyl-1-substituted phenyl-2-propanamine compounds allows for the introduction of a range of functional groups onto the aromatic ring. google.com This demonstrates the accessibility of derivatives where the phenyl group is modified.

Table 1: Potential Aromatic Ring Substitutions for 2-methyl-1-phenyl-2-propanamine Analogues

| Substituent (R) | Chemical Group |

|---|---|

| H | Hydrogen |

| CH₃ | Methyl |

| C₂H₅ | Ethyl |

| OCH₃ | Methoxy |

| OH | Hydroxyl |

| NO₂ | Nitro |

| N(CH₃)₂ | Dimethylamino |

| F, Cl, Br, I | Halogen |

Data sourced from patent information regarding the synthesis of related substituted phenyl-propanamine compounds. google.com

These substitutions can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and interactions.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. This involves studying the kinetics and thermodynamics of key steps and identifying the transient species that define the reaction pathway.

While specific kinetic and thermodynamic data for this compound are not extensively published, valuable insights can be drawn from studies on structurally similar, sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). core.ac.ukresearchgate.net The reaction of these amines with carbon dioxide, for example, is often described by the zwitterion mechanism. core.ac.uk

This two-step mechanism involves the initial formation of a zwitterion intermediate, followed by deprotonation by a base (such as another amine molecule) to form a carbamate. core.ac.uk

Reaction Steps:

Zwitterion Formation: RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻

Deprotonation: RNH₂⁺COO⁻ + B ⇌ RNHCOO⁻ + BH⁺

Kinetic studies on AMP have determined rate constants and equilibrium constants for these steps. For the reaction of CO₂ with AMP at 298 K, the forward rate constant (k₂) has been a subject of detailed investigation. core.ac.uk Mechanistic studies on the thermal degradation of AMP also reveal that the reaction between the amine and CO₂ to form a carbamate occurs near equilibrium conditions. researchgate.net At lower temperatures, the carbamate tends to revert to the starting amine rather than proceeding to subsequent products. researchgate.net

Table 2: Kinetic Parameters for the Reaction of CO₂ with 2-Amino-2-methyl-1-propanol (AMP) at 298 K

| Parameter | Value | Unit |

|---|---|---|

| Forward Reaction Rate Constant (k₂) | Varies by study | m³/(mol·s) |

| Reverse Reaction Rate (calculated) | Dependent on equilibrium constant | Varies |

Data is based on studies of the structurally similar amine AMP, providing a model for the likely kinetic behavior of this compound. core.ac.uk

The steric hindrance provided by the methyl groups adjacent to the amine in both AMP and this compound influences the stability of the carbamate formed, a key thermodynamic consideration. core.ac.uk

The delineation of reaction pathways relies on the identification of key intermediates. In the synthesis of this compound and its derivatives, several pathways and their associated intermediates have been described.

A patented method starts with a substituted benzyl (B1604629) halide and isobutyronitrile. google.com The reaction proceeds through a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate. This nitrile is then hydrolyzed to the corresponding carboxylic acid, which subsequently undergoes a Curtius rearrangement to form an isocyanate or a carbamate ester. Finally, catalytic hydrogenation yields the target primary amine. google.com

Synthetic Pathway Intermediates:

Starting Materials: Substituted Benzyl Halide + Isobutyronitrile

Intermediate 1: 2-Methyl-1-substituted phenyl-2-butyronitrile

Intermediate 2: 2-Methyl-1-substituted phenyl-2-butyric acid

Intermediate 3: Benzyl 2-methyl-1-(substituted phenyl)propan-2-ylcarbamate (via Curtius Rearrangement)

Final Product: 2-Methyl-1-substituted phenyl-2-propanamine

Other synthetic approaches, such as the Ritter reaction, have also been explored. google.com The Ritter reaction typically involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid, proceeding through a stable carbocation intermediate to form an N-alkyl amide, which can then be hydrolyzed to the amine.

In the context of its reactions, the zwitterion (RNH₂⁺COO⁻) and the subsequent carbamate (RNHCOO⁻) are crucial intermediates in the reaction with CO₂, as established in studies with analogous amines. core.ac.ukresearchgate.net Identifying these transient species is fundamental to understanding the reaction mechanism at a molecular level.

Chirality, Enantiomeric Resolution, and Absolute Configuration Determination

Importance of Stereochemistry in Amine Research

Stereochemistry is a fundamental concept in chemistry that examines the spatial arrangement of atoms within molecules. testbook.com For amines, which contain a nitrogen atom, the spatial orientation of the groups attached to the nitrogen can lead to the existence of stereoisomers. testbook.com The significance of stereochemistry is particularly pronounced in pharmaceutical and biological research, as the therapeutic effects of many drugs are dependent on their specific stereochemical configuration. testbook.comresearchgate.net In fact, a significant portion of chiral drugs on the market feature a chiral amine as a core structural component. openaccessgovernment.org

The different enantiomers of a chiral amine can exhibit distinct biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause undesirable side effects. tcichemicals.com This underscores the critical need to develop methods for the synthesis and separation of single enantiomers of chiral amines. openaccessgovernment.orgmdpi.com The direct conversion of alcohols to chiral amines is a significant area of research aimed at producing these valuable compounds from readily available starting materials. openaccessgovernment.org

Diastereomeric Salt Formation for Resolution of Racemic 2-(2-Methylphenyl)propan-1-amine

A widely employed method for separating the enantiomers of a racemic amine mixture is through the formation of diastereomeric salts. fiveable.mewikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. stereoelectronics.orglibretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. stereoelectronics.orgpbworks.com This difference in solubility allows for their separation by methods like fractional crystallization. fiveable.mepbworks.com Once separated, the individual enantiomers of the amine can be recovered by breaking the diastereomeric salt. fiveable.me

The general principle involves the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. pbworks.com For instance, reacting a racemic mixture of an amine (containing both R and S enantiomers) with a pure R-chiral acid will produce (R-amine)-(R-acid) and (S-amine)-(R-acid) diastereomeric salts. pbworks.com Due to their different physical properties, one of these salts will be less soluble and will crystallize out of the solution, allowing for its separation by filtration. pbworks.com The more soluble diastereomeric salt remains in the solution. pbworks.com The separated, less soluble salt can then be treated with a base to regenerate the free, enantiomerically enriched amine. pbworks.com

The success of resolving a racemic amine through diastereomeric salt formation is highly dependent on the appropriate selection of both the chiral resolving agent and the solvent system. nih.gov Chiral acids are valuable for resolving racemic amines. nih.gov Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgstereoelectronics.orglibretexts.org

The choice of solvent is equally critical as it influences the solubility of the diastereomeric salts. nih.gov A suitable solvent should exhibit a significant difference in the solubility of the two diastereomeric salts, allowing for the preferential crystallization of one over the other. pbworks.com Methanol is a frequently used solvent in the resolution of amines with tartaric acid. pbworks.com The efficiency of the resolution can be affected by the solvent used for crystallization. nih.gov

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type |

| Tartaric Acid | Acid |

| Mandelic Acid | Acid |

| Camphorsulfonic Acid | Acid |

| Brucine | Base |

| 1-Phenylethylamine (B125046) | Base |

This table is for illustrative purposes and is not an exhaustive list.

Optimizing the crystallization conditions is a crucial step in achieving high enantiomeric purity of the resolved amine. wikipedia.org Factors such as temperature, concentration of the solution, and cooling rate can significantly impact the crystallization process and the purity of the resulting diastereomeric salt crystals.

Recrystallization is often employed to enhance the diastereoisomeric purity of the crystallized salt. stereoelectronics.org This involves dissolving the crystals in a suitable solvent and allowing them to recrystallize, which can lead to a higher purity of the desired diastereomer. stereoelectronics.org The process can be repeated until the desired level of enantiomeric purity is achieved. nih.gov The ultimate goal is to isolate one diastereomer in a solid form with high purity, leaving the other diastereomer in the solution. pbworks.com

Chromatographic Methods for Chiral Separation

Chromatographic techniques are powerful tools for the separation of enantiomers and the determination of enantiomeric purity. mdpi.com These methods are essential for both analytical and preparative scale separations of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a well-established and widely used technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. sigmaaldrich.com Polysaccharide-based CSPs are commonly used for the chiral separation of amines. researchgate.net

The choice of mobile phase is critical for achieving successful enantioseparation in chiral HPLC. researchgate.net For primary amines, normal-phase chromatography using hexane (B92381) with ethanol (B145695) as a polar modifier, or polar organic mode using acetonitrile (B52724) with methanol, often with acidic and basic additives, can be effective. chromatographyonline.com The enantiomeric separation of amines is influenced by the type of CSP and the composition of the mobile phase. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC for the enantiomeric separation of primary amines, often providing comparable selectivity and improved peak shapes. chromatographyonline.com

Table 2: Example of Chiral HPLC Conditions for Amine Separation

| Parameter | Condition |

| Column | Chiralpak® AD-3 |

| Mobile Phase | n-Hexane/IPA/MeOH (89:10:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 312 nm |

| Temperature | 35°C |

This table provides an example of conditions and may vary depending on the specific amine and column used. researchgate.net

Chiral Gas Chromatography (GC) is another important technique for determining the enantiomeric excess (ee) of a chiral compound. mit.edulibretexts.org In this method, the enantiomers are separated on a chiral capillary column. libretexts.org The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. mit.edu

For the analysis of amines by GC, they are often derivatized to make them more volatile and to improve their chromatographic behavior. nih.govnih.gov Two-dimensional gas chromatography can provide high-resolution separation and accurate quantification of enantiomers, even for complex samples. nih.govnih.gov The identification of the peaks corresponding to each enantiomer can be confirmed using techniques such as GC-mass spectrometry (GC-MS). mit.edulibretexts.org

Non-Conventional Resolution Techniques in Research

While classical resolution techniques involving diastereomeric salt crystallization are common, research has explored more advanced and often more efficient non-conventional methods for the separation of chiral amines like this compound. These techniques primarily include enzymatic and non-enzymatic kinetic resolutions.

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is lauded for its high efficiency and environmentally benign reaction conditions. For primary amines, this often involves the enantioselective acylation of the amine.

A hypothetical enzymatic resolution of racemic this compound is presented in the table below, illustrating the expected outcome based on studies of similar amines.

| Resolving Agent | Enzyme | Acyl Donor | Reacting Enantiomer | Unreacted Enantiomer | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |

| Racemic Amine | Candida antarctica Lipase (B570770) B (CALB) | Ethyl Acetate | (R)-N-acetyl-2-(2-methylphenyl)propan-1-amine | (S)-2-(2-Methylphenyl)propan-1-amine | >95% | >95% |

Non-Enzymatic Kinetic Resolution:

Non-enzymatic kinetic resolution employs chiral catalysts that are not enzymes to achieve the same differential reactivity between enantiomers. These methods can offer advantages in terms of substrate scope and reaction conditions. Research in this area has identified various chiral catalysts, including those based on transition metals and organocatalysts, for the acylation of primary amines. researchgate.net These catalysts create a chiral environment that favors the reaction of one enantiomer over the other, leading to a kinetic resolution.

Methodologies for Determining Absolute Configuration of Enantiomers

Once the enantiomers of this compound are separated, determining the absolute configuration of each is a crucial step. Several powerful analytical techniques are employed for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy:

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers have opposite absorptions of circularly polarized light, their VCD spectra are mirror images of each other.

The determination of the absolute configuration using VCD involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). The theoretical spectrum is typically obtained using density functional theory (DFT) calculations. If the experimental spectrum of an enantiomer matches the calculated spectrum for the (R)-configuration, then that enantiomer is assigned the (R)-configuration. This method is particularly valuable as it can be performed on samples in solution, eliminating the often-difficult step of crystal formation. nih.govumn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents:

NMR spectroscopy is a cornerstone of chemical analysis, and its application can be extended to determine the absolute configuration of chiral molecules. This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original amine.

A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. nih.govumn.edunih.gov When racemic this compound is reacted with, for example, (R)-Mosher's acid chloride, two diastereomeric amides are formed: (R,R) and (R,S). The analysis of the ¹H NMR or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration based on the empirical "Mosher's model," which predicts which protons on the substrate will be shielded or deshielded by the phenyl group of the CDA. nih.gov

A hypothetical ¹H NMR data comparison for the Mosher amides of this compound is shown below. The value Δδ (δS - δR) is the chemical shift difference between the protons in the diastereomers formed from the (S)- and (R)-amines with a single enantiomer of the CDA.

| Proton | δ [(R)-Amine-(R)-CDA] | δ [(S)-Amine-(R)-CDA] | Δδ (δS - δR) | Predicted Sign for Mosher's Model |

| -CH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value | + |

| -CH₂-NH | Hypothetical Value | Hypothetical Value | Hypothetical Value | - |

| Aromatic-CH₃ | Hypothetical Value | Hypothetical Value | Hypothetical Value | - |

X-ray Crystallography:

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves the diffraction of X-rays by a single crystal of a substance. The resulting diffraction pattern can be used to construct a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of its atoms.

To determine the absolute configuration of this compound, one of its enantiomers is typically co-crystallized with a chiral resolving agent of known absolute configuration, forming a diastereomeric salt. The analysis of the crystal structure of this salt allows for the unambiguous assignment of the absolute configuration of the amine. The known configuration of the resolving agent serves as an internal reference.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure, dynamics, reaction state, and chemical environment of molecules.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation and purity verification of organic compounds like 2-(2-Methylphenyl)propan-1-amine.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the methyl-substituted phenyl ring would typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the methyl group attached to the phenyl ring would produce a singlet in the aliphatic region. The methine proton (CH) and the methylene (B1212753) protons (CH₂) of the propan-1-amine chain would exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The amine (NH₂) protons might appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration. The integration of these signals provides the ratio of the number of protons in each unique chemical environment. docbrown.infodocbrown.infodocbrown.info

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate at lower field (typically 120-150 ppm), while the aliphatic carbons of the propan-1-amine side chain and the methyl group on the ring would appear at a higher field. docbrown.infodocbrown.info

Purity assessment by NMR is achieved by comparing the ¹H NMR spectrum of the sample to that of a known pure standard. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be employed for precise purity determination by integrating the signals of the analyte against those of a certified internal standard of known concentration. researchgate.netresearchgate.net The sharpness and resolution of the peaks also serve as an indicator of purity; pure samples generally exhibit sharp, well-defined signals. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Ar-CH₃ | ~2.3 | Singlet |

| -CH- | Variable | Multiplet |

| -CH₂-NH₂ | Variable | Multiplet |

| -CH(CH₃)₂ | Variable | Doublet |

| -NH₂ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-Alkyl | ~140 |

| Ar-CH₃ | ~20 |

| -CH- | 40 - 50 |

| -CH₂-NH₂ | 40 - 50 |

| -CH(CH₃)₂ | 20 - 25 |

For molecules with stereocenters or conformational flexibility, such as this compound, advanced NMR techniques are employed to determine the three-dimensional structure. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. columbia.eduresearchgate.net

NOESY and ROESY are two-dimensional NMR experiments that detect through-space interactions between protons that are in close proximity, typically within 5 Å. columbia.eduyoutube.com This is distinct from COSY experiments, which show through-bond couplings. A cross-peak in a NOESY or ROESY spectrum indicates that the two corresponding protons are spatially close. This information is crucial for determining the relative stereochemistry of chiral centers and for understanding the preferred conformation of the molecule in solution. researchgate.net For small molecules, ROESY is often preferred as it avoids potential zero or negative cross-peaks that can occur in NOESY experiments. columbia.edu The intensity of the cross-peaks can also provide quantitative information about the distances between protons. youtube.com

Mass Spectrometry (MS) in Advanced Structural and Impurity Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound, its elemental composition, and for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₁H₁₇N), the exact mass can be calculated and compared to the experimentally determined mass from an HRMS instrument. This serves as a powerful confirmation of the compound's identity. nih.govnih.gov HRMS is also invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

Table 3: Accurate Mass Data for Isomeric Amines

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₇N | 163.1361 |

| 1-(3-Methylphenyl)propan-2-amine | C₁₀H₁₅N | 149.1204 |

| 2-Methyl-2-phenylpropan-1-amine | C₁₀H₁₅N | 149.1204 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are then analyzed. wikipedia.orgnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about the connectivity of its atoms. By analyzing the fragmentation pathways of this compound, one could expect to see characteristic losses, such as the loss of an amino group or cleavage of the alkyl chain, which would help to confirm the proposed structure. docbrown.infodocbrown.info This technique is particularly useful for distinguishing between isomers that might have identical mass spectra in a single-stage MS experiment. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. emerypharma.com It is a robust and widely used method for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, the sample would first be injected into the GC, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. bre.com As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of the target compound by comparing its retention time and mass spectrum to a reference standard. researchgate.net GC-MS is also an excellent tool for assessing the purity of a sample, as it can separate and identify even trace amounts of impurities. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and investigating the conformational landscape of a molecule. The vibrational modes of this compound are influenced by the interplay of its aromatic ring, aliphatic chain, and primary amine group.

Expected FT-IR and FT-Raman Spectral Features:

The primary amine (-NH2) group is expected to exhibit characteristic stretching and bending vibrations. In the FT-IR spectrum, N-H stretching vibrations typically appear as two bands in the 3400-3250 cm⁻¹ region for a primary amine. The N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. C-N stretching vibrations are expected to be observed in the 1250-1020 cm⁻¹ region.

The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (ortho-disubstitution) will influence the out-of-plane C-H bending vibrations, which are typically found in the 770-735 cm⁻¹ range and are useful for confirming the substitution pattern.

The aliphatic portions of the molecule, the propane (B168953) chain and the methyl group, will contribute to C-H stretching vibrations in the 3000-2850 cm⁻¹ region. Methyl and methylene bending vibrations are expected in the 1470-1430 cm⁻¹ and around 1375 cm⁻¹ (for the methyl umbrella mode).

The complementarity of FT-IR and FT-Raman spectroscopy is crucial. While the polar N-H and C-N bonds are expected to show strong absorptions in the FT-IR spectrum, the non-polar C-C bonds of the aromatic ring and the aliphatic backbone will likely produce strong signals in the FT-Raman spectrum. This allows for a more complete vibrational assignment.

Conformational analysis of flexible molecules like this compound can also be aided by vibrational spectroscopy. Different rotational isomers (conformers) would likely exhibit subtle shifts in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different conformers, it may be possible to deduce the most stable conformation in a given state (e.g., liquid or solid).

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) (FT-IR) | Anticipated Wavenumber Range (cm⁻¹) (FT-Raman) |

| Primary Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) | Weak |

| N-H Bend (Scissoring) | 1650-1580 | Weak | |

| C-N Stretch | 1250-1020 | Moderate | |

| Aromatic Ring | C-H Stretch | >3000 | Strong |

| C=C Stretch | 1600-1450 | Strong | |

| C-H Out-of-plane Bend (ortho) | 770-735 | Moderate | |

| Aliphatic Groups (-CH₃, -CH₂-, -CH-) | C-H Stretch | 3000-2850 | Strong |

| C-H Bend | 1470-1370 | Moderate |

X-ray Crystallography for Solid-State Structural Determination

Expected Insights from X-ray Crystallography:

A key aspect to be determined would be the conformation of the propan-1-amine side chain relative to the ortho-tolyl group. The steric hindrance imposed by the ortho-methyl group would likely influence the torsion angles along the C-C single bonds of the side chain, forcing the molecule to adopt a specific, low-energy conformation in the crystal lattice.

Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions. For a primary amine, hydrogen bonding is a significant intermolecular force. It is highly probable that the amine groups would act as hydrogen bond donors, and potentially as acceptors, forming a network of N-H···N hydrogen bonds that stabilize the crystal structure. The phenyl rings might also participate in π-π stacking interactions.

A hypothetical crystallographic data table for this compound, if determined, would resemble the following:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| Hydrogen Bond (N-H···N) distance (Å) | 2.9 - 3.2 |

This table is purely illustrative and does not represent actual experimental data.

The precise bond lengths and angles would confirm the hybridization of the atoms and could reveal any strain within the molecule due to steric interactions. The solid-state conformation determined by X-ray crystallography provides a crucial reference point for computational modeling and for interpreting the spectroscopic data from other techniques like FT-IR and FT-Raman.

Computational and Theoretical Chemistry Studies of 2 2 Methylphenyl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and various electronic properties of organic molecules like 2-(2-methylphenyl)propan-1-amine.

DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. mdpi.com For this compound, this process involves minimizing the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a local minimum on the potential energy surface.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the chemical bonds. A comparison between calculated and experimentally obtained FT-IR and Raman spectra can help in the definitive assignment of vibrational bands. mdpi.com For a molecule of this complexity, numerous vibrational modes are expected. The absence of any imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. aimspress.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Representative Data)

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3400-3550 |

| Aromatic C-H Stretch | C₆H₄ | 3000-3100 |

| Aliphatic C-H Stretch | -CH₃, -CH, -CH₂ | 2850-3000 |

| Aromatic C=C Stretch | C₆H₄ | 1450-1600 |

| N-H Bending (Scissoring) | -NH₂ | 1580-1650 |

| C-N Stretch | Aliphatic Amine | 1000-1250 |

Note: This table presents typical, representative data expected from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comirjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface. aimspress.com Different colors represent regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for electrophilic interaction. The aromatic ring would exhibit a complex potential distribution influenced by the methyl substituent.

Table 2: Calculated Electronic Properties of this compound (Representative Data)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | 0.5 eV | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 6.3 eV | Chemical reactivity and kinetic stability mdpi.comirjweb.com |

Note: These values are illustrative and would be refined by specific high-level DFT calculations.

While this compound itself does not have common tautomeric forms, computational methods can be applied to analyze the relative stabilities of its constitutional isomers, such as 1-(2-methylphenyl)propan-2-amine. sigmaaldrich.com By calculating the ground-state energies of different isomers using DFT, their relative thermodynamic stabilities can be compared. The isomer with the lowest calculated total energy is predicted to be the most stable. Such analyses are crucial in synthetic chemistry and for understanding the potential for isomeric impurities in a sample.

Conformational Analysis and Energy Landscapes

The flexibility of the propan-1-amine side chain and its rotation relative to the phenyl ring mean that this compound can exist in multiple conformations.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. lumenlearning.com For this compound, key rotations include the C-C bonds in the propyl chain and the bond connecting the phenyl ring to the side chain.

The relative energies of these conformers determine the molecule's preferred shape. Staggered conformations are generally more stable than eclipsed conformations due to lower torsional and steric strain. chemistrysteps.com The presence of bulky groups, such as the 2-methylphenyl group, introduces significant steric hindrance that influences the conformational preferences. lumenlearning.com

Computational methods can map the potential energy surface as a function of dihedral angle rotation. This allows for the calculation of rotational barriers—the energy required to convert from one stable conformer to another. nih.govrsc.org The barrier height provides information on the rate of interconversion between conformers. For this molecule, the rotation around the bond between the aromatic ring and the side chain would be significantly hindered by the ortho-methyl group, leading to a relatively high rotational barrier compared to an unsubstituted phenylpropane amine.

While DFT is highly accurate, it can be computationally expensive for exploring the full conformational landscape of a flexible molecule. Molecular Mechanics (MM) offers a faster, albeit less detailed, alternative. nih.gov MM methods use classical physics principles and a parameterized force field to calculate the potential energy of a molecule. They are well-suited for scanning a wide range of conformations to identify low-energy candidates for further analysis with higher-level methods like DFT.

Molecular Dynamics (MD) simulations, often using MM force fields, can be employed to study the time-dependent behavior of the molecule. nih.gov By simulating the motion of atoms over time, MD can explore the conformational space and provide insights into the dynamic equilibrium between different conformers and the pathways of conformational transitions, effectively mapping the molecule's energy landscape. nih.govnih.gov

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into transition states, intermediates, and energy barriers that are often difficult to probe experimentally. For 2-arylpropan-1-amines, including this compound, density functional theory (DFT) is a commonly employed method to investigate reaction mechanisms and predict the most likely pathways for synthesis and transformation.

Theoretical studies on analogous amine reactions illustrate the general approach. For instance, investigations into the synthesis of various nitrogen-containing compounds utilize DFT methods, such as M06-2X, to model the reaction steps. researchgate.netcolab.ws Researchers propose several plausible mechanistic routes for a given transformation. For each proposed pathway, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures.

For example, in reactions involving nucleophilic addition to a molecule with multiple electrophilic sites, DFT calculations can predict the regioselectivity. By calculating the atomic charges on the electrophilic centers, researchers can identify the most susceptible site for nucleophilic attack. nih.gov This has been applied to reactions involving ninhydrin (B49086) and various amine derivatives, where calculated atomic charges suggested which carbonyl carbon was the more reactive electrophile. nih.gov Similarly, in the synthesis of α-cyanophosphonates from β-nitrostyrenes, three potential mechanistic pathways involving the addition of triphenyl phosphite (B83602) to different atoms (β-carbon, nitro-oxygen, or nitro-nitrogen) were evaluated. researchgate.netcolab.ws The calculation of energy barriers for each path identified the most plausible route. colab.ws

These computational strategies are directly applicable to studying the synthesis of this compound, for instance, via reductive amination of 2-(2-methylphenyl)propanal. Theoretical modeling could compare different reducing agents or reaction conditions to predict the most efficient synthetic route. Likewise, the mechanisms of metabolic degradation or atmospheric oxidation could be explored by modeling processes like N-dealkylation or aromatic hydroxylation, identifying the most likely metabolites by comparing the activation energies for different reaction channels.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. The correlation between computationally predicted spectra and experimentally measured data provides a high level of confidence in structural assignments. For molecules like this compound and its analogs, methods such as Density Functional Theory (DFT) and ab initio calculations are used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. unito.itnih.govnih.gov

The process typically begins with a conformational analysis, as the observed spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers at a given temperature. nih.gov Molecular mechanics or semi-empirical methods can be used to generate a wide range of possible conformers. The geometry of each of these low-energy conformers is then optimized at a higher level of theory, commonly using DFT with functionals like B3LYP or ab initio methods such as Møller-Plesset perturbation theory (MP2). nih.govnih.gov

Once the optimized geometries are obtained, the spectroscopic properties are calculated.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ) and shielding tensors (σ). worktribe.comaps.org The calculated shielding constants are typically converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. docbrown.info Comparing these predicted ¹H and ¹³C NMR chemical shifts with experimental values is a powerful method for validating a proposed structure or distinguishing between isomers. nih.gov For complex molecules, a linear regression analysis between the experimental and computed shifts can be performed to improve the accuracy and assess the quality of the correlation. nih.gov

IR Spectra: The vibrational frequencies and corresponding intensities are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies which often systematically overestimate experimental values. To improve agreement, the calculated frequencies are commonly multiplied by an empirical scaling factor, or more advanced anharmonic computations are performed. mdpi.comresearchgate.net The predicted IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to particular vibrational modes of the molecule, such as N-H stretches, C-H bends, or aromatic ring vibrations. nih.gov

A study on amphetamine and methamphetamine demonstrated the power of combining experimental measurements with DFT calculations to perform a detailed conformational analysis. rsc.org By comparing experimental and calculated vibrational circular dichroism (VCD) and Raman optical activity (ROA) spectra, researchers could distinguish between the two closely related stimulants and determine their conformational populations in solution. rsc.org

The table below illustrates a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a related compound, showcasing the typical level of agreement achieved.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 138.2 | 139.5 | 1.3 |

| C2 | 126.9 | 127.8 | 0.9 |

| C3 | 128.8 | 129.5 | 0.7 |

| C4 | 126.5 | 127.1 | 0.6 |

| C5 | 130.4 | 131.0 | 0.6 |

| C6 | 136.1 | 137.0 | 0.9 |

| C7 (CH) | 42.5 | 43.1 | 0.6 |

| C8 (CH₂) | 50.1 | 50.9 | 0.8 |

| C9 (CH₃) | 20.3 | 20.9 | 0.6 |

| C10 (Aryl-CH₃) | 19.5 | 20.1 | 0.6 |

This table is illustrative, based on typical results for analogous aromatic amines, to demonstrate the correlation between experimental and calculated data.

The following table summarizes computational methods commonly used for spectroscopic property prediction.

| Property | Computational Method | Typical Level of Theory | Purpose |

| Conformational Search | Molecular Mechanics | MMFF, AMBER | Generate a set of low-energy conformers. |

| Geometry Optimization | Density Functional Theory | B3LYP/6-31G(d) | Find the minimum energy structure for each conformer. |

| NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | mPW1PW91/6-311+G(2d,p) | Predict ¹H and ¹³C NMR spectra for structure verification. |

| IR Frequencies | Harmonic/Anharmonic Analysis | B3LYP/aug-cc-pVTZ | Predict vibrational spectra and assign absorption bands. |

Applications of 2 2 Methylphenyl Propan 1 Amine As a Key Synthetic Intermediate in Academic Research

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 2-(2-methylphenyl)propan-1-amine makes it an ideal starting point for the synthesis of elaborate organic structures, particularly those with pharmaceutical relevance.

In academic and industrial research, this compound and its derivatives are recognized as crucial intermediates in the synthesis of complex drug molecules. A notable application is in the preparation of β2-adrenergic receptor agonists, which are used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). google.com The side chain of certain long-acting β2 agonists, such as BI-167107, contains the 2-methyl-1-(2-methylphenyl)-2-propanamine moiety, presenting a significant synthetic challenge. google.com

A novel, multi-step synthesis has been developed to produce this compound and related compounds with improved efficiency. This process avoids the use of highly toxic reagents like sodium cyanide and starts from more readily available materials. google.com The general synthetic pathway is outlined below:

Table 1: Multi-step Synthesis of this compound Derivatives

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Alkylation | Substituted benzyl (B1604629) chloride, isobutyronitrile, organic base (e.g., LDA), in a solvent like THF at low temperatures (-78°C to 0°C). | 2-Methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Hydrolysis | The nitrile product from Step 1 is heated with a base in a suitable solvent. | 2-Methyl-1-substituted phenyl-2-butyric acid |

| 3 | Curtius Rearrangement | The carboxylic acid is treated with diphenylphosphoryl azide (B81097) (DPPA) and benzyl alcohol. | 2-Methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester |

Chiral amines are fundamental building blocks in asymmetric synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and other functional molecules. nih.gov The amine group in this compound is a nucleophilic center that can participate in a variety of bond-forming reactions to construct larger, more complex chiral structures.